A Technical Guide to the Physicochemical Properties and Characterization of N-(3-methoxypropyl)-2-methylbutan-2-amine
A Technical Guide to the Physicochemical Properties and Characterization of N-(3-methoxypropyl)-2-methylbutan-2-amine
An In-depth Technical Guide
Abstract
Molecular Identity and Structural Analysis
The foundational step in characterizing any chemical entity is a thorough understanding of its molecular structure. The properties of N-(3-methoxypropyl)-2-methylbutan-2-amine are directly dictated by its unique combination of functional groups and steric arrangement.
1.1. Chemical Structure
The molecule consists of a secondary amine nitrogen atom bonded to two distinct alkyl groups: a sterically hindered tertiary-amyl (2-methylbutan-2-yl) group and a flexible 3-methoxypropyl group.
Molecular Formula: C₉H₂₁NO
Molecular Weight: 159.27 g/mol
Structure:
1.2. Key Structural Features and Their Implications
-
Secondary Amine: The presence of an N-H bond allows the molecule to act as a hydrogen bond donor, which will influence its boiling point and solubility. The nitrogen atom's lone pair of electrons confers basic properties.[1]
-
Steric Hindrance: The tertiary-amyl group attached to the nitrogen is bulky. This steric hindrance is expected to modulate the amine's reactivity and basicity. It may also impede intermolecular hydrogen bonding, potentially lowering the boiling point compared to less hindered secondary amines of similar molecular weight.
-
Ether Linkage: The methoxy group (-O-CH₃) in the propyl chain introduces polarity and an additional site for hydrogen bond acceptance (with protic solvents). This feature is likely to enhance solubility in polar solvents.
Predicted Physical and Thermal Properties
Direct experimental values for this compound are not cataloged. However, we can predict its properties based on its structural analogues and general chemical principles.[2][3][4]
2.1. Physical State, Color, and Odor
-
Physical State: At standard temperature and pressure (STP), it is expected to be a liquid. Aliphatic amines of this molecular weight are typically liquids.[4]
-
Color: Pure aliphatic amines are generally colorless.[4] The compound is expected to be a colorless liquid, though it may develop a yellowish tint upon exposure to air and light over time due to oxidation.
-
Odor: Lower molecular weight amines are known for their characteristic fishy or ammonia-like odors.[4] A distinct, unpleasant amine-like odor is anticipated.
2.2. Thermal Properties
-
Boiling Point: The boiling point will be significantly higher than non-polar alkanes of similar mass due to hydrogen bonding. However, the steric hindrance around the nitrogen may lead to a slightly lower boiling point than a linear secondary amine of the same molecular weight. A predicted range would be 170-190 °C .
-
Melting Point: The melting point is expected to be well below 0 °C. The molecule's asymmetry and branching will likely inhibit efficient crystal lattice formation.
-
Solubility: Lower aliphatic amines exhibit solubility in water due to their ability to form hydrogen bonds.[4] The presence of the ether oxygen will further contribute to water solubility. However, as the hydrocarbon portion of the molecule is substantial (9 carbon atoms), its solubility in water may be limited but should be enhanced in acidic solutions. It is expected to be fully miscible with common organic solvents like ethanol, ether, and acetone.
2.3. Data Summary Table
| Property | Predicted Value / Observation | Rationale |
| Molecular Formula | C₉H₂₁NO | - |
| Molecular Weight | 159.27 g/mol | - |
| Physical State | Liquid | Consistent with aliphatic amines of similar MW.[4] |
| Appearance | Colorless Liquid | Typical for pure aliphatic amines.[4] |
| Odor | Fishy, Amine-like | Characteristic of this chemical class.[4] |
| Boiling Point | ~170-190 °C | Hydrogen bonding increases BP; steric hindrance may slightly reduce it. |
| Water Solubility | Moderately Soluble | Balance between polar N-H/ether groups and non-polar alkyl chain.[4] |
| Organic Solvent Solubility | High | Expected miscibility in solvents like ethanol, acetone, diethyl ether.[4] |
| pKa (Conjugate Acid) | ~10-11 | Typical for secondary aliphatic amines. |
Solubility and Basicity: Experimental Determination
The basicity of the amine is one of its most critical chemical properties, governing its behavior in chemical reactions and biological systems.
3.1. Experimental Protocol: Determination of Solubility Profile
This protocol provides a systematic method to validate the predicted solubility.
Objective: To determine the solubility of the title compound in aqueous and organic media.
Materials:
-
N-(3-methoxypropyl)-2-methylbutan-2-amine
-
Deionized Water
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
Diethyl Ether
-
Test tubes and rack
-
Vortex mixer
Procedure:
-
Label four test tubes: "Water," "HCl," "NaOH," and "Ether."
-
Add 2 mL of the respective solvent to each test tube.
-
To each tube, add ~20 µL (approx. 1 drop) of N-(3-methoxypropyl)-2-methylbutan-2-amine.
-
Vortex each tube vigorously for 30 seconds.
-
Allow the tubes to stand for 2-3 minutes and observe.[1]
-
Record observations: "miscible," "partially soluble," or "insoluble."
Expected Causality:
-
Water: Partial solubility is expected due to the balance of polar and non-polar character.
-
1 M HCl: The amine will act as a base, reacting with HCl to form the corresponding ammonium chloride salt.[1] This salt is ionic and should be highly soluble in water, leading to complete miscibility.
-
1 M NaOH: The compound is not expected to react and will likely show solubility similar to that in pure water.
-
Diethyl Ether: As a non-polar organic solvent, it should readily dissolve the amine.
3.2. Experimental Protocol: Potentiometric Titration for pKa Determination
This is the gold-standard method for accurately determining the pKa of a basic compound.
Objective: To determine the pKa of the conjugate acid of N-(3-methoxypropyl)-2-methylbutan-2-amine.
Materials:
-
Calibrated pH meter and electrode
-
Stir plate and stir bar
-
Burette (25 mL or 50 mL)
-
0.100 M standardized HCl solution
-
Accurately weighed sample of the amine (~0.5 mmol)
-
CO₂-free deionized water
Procedure:
-
Accurately weigh the amine sample and dissolve it in 50 mL of deionized water in a 100 mL beaker.
-
Place the beaker on the stir plate and add the stir bar.
-
Immerse the calibrated pH electrode into the solution.
-
Fill the burette with the standardized 0.100 M HCl solution and record the initial volume.
-
Begin stirring and record the initial pH of the amine solution.
-
Add the HCl titrant in small increments (e.g., 0.2 mL). After each addition, allow the pH to stabilize and record both the burette volume and the pH.
-
Continue additions until the pH drops significantly and then stabilizes in the acidic range (pH ~2-3).
-
Plot the data with pH on the y-axis and volume of HCl added on the x-axis to generate a titration curve.
-
Determine the equivalence point (the point of maximum slope).
-
The half-equivalence point is the volume of HCl that is exactly half of the volume at the equivalence point.
-
The pKa of the conjugate acid is equal to the pH of the solution at the half-equivalence point.
3.3. Visualization: pKa Determination Workflow
Caption: Workflow for pKa determination via potentiometric titration.
Spectroscopic Characterization
Spectroscopy provides an empirical fingerprint of a molecule, allowing for unambiguous structural confirmation.
4.1. Visualization: General Spectroscopic Workflow
Caption: Integrated workflow for spectroscopic structural analysis.
4.2. Infrared (IR) Spectroscopy
Expected Absorptions:
-
N-H Stretch: A weak to medium, somewhat broad peak is expected in the 3300-3350 cm⁻¹ region, characteristic of a secondary amine.[5]
-
C-H Stretch: Strong, sharp peaks between 2850-2970 cm⁻¹ from the numerous sp³ C-H bonds.
-
N-H Bend: A peak may be visible around 1550-1650 cm⁻¹ , though it can be weak for secondary amines.
-
C-O Stretch: A strong, characteristic peak for the ether linkage is expected around 1120-1080 cm⁻¹ .
Experimental Protocol (Neat Liquid):
-
Ensure the ATR crystal of the FTIR spectrometer is clean.
-
Acquire a background spectrum.
-
Place one drop of the neat liquid sample directly onto the ATR crystal.
-
Acquire the sample spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹).
-
Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.
4.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the precise atomic connectivity.[6]
Predicted ¹H NMR Spectrum (in CDCl₃):
-
~0.9 ppm (triplet, 3H): Methyl protons of the ethyl group (-CH₂-CH₃).
-
~1.1 ppm (singlet, 6H): Protons of the two methyl groups on the quaternary carbon.
-
~1.4 ppm (quartet, 2H): Methylene protons of the ethyl group (-CH₂-CH₃).
-
~1.8 ppm (multiplet, 2H): Methylene protons at C2 of the propyl chain (-NH-CH₂-CH₂-CH₂-O-).
-
~2.6 ppm (triplet, 2H): Methylene protons at C1 of the propyl chain (-NH-CH₂-).
-
~3.3 ppm (singlet, 3H): Methoxy group protons (-O-CH₃).
-
~3.4 ppm (triplet, 2H): Methylene protons at C3 of the propyl chain (-CH₂-O-).
-
(Variable) ppm (broad singlet, 1H): N-H proton. Its chemical shift is concentration-dependent and it may exchange with trace D₂O.[6]
Predicted ¹³C NMR Spectrum (in CDCl₃): The molecule has 9 unique carbon atoms, and thus 9 distinct signals are expected.
-
~8-10 ppm: Methyl carbon of the ethyl group.
-
~25-30 ppm: The two equivalent methyl carbons attached to the quaternary carbon.
-
~30-35 ppm: Methylene carbon of the ethyl group.
-
~30-35 ppm: C2 methylene of the propyl chain.
-
~45-50 ppm: C1 methylene of the propyl chain (adjacent to N).
-
~55-60 ppm: The central quaternary carbon.
-
~58-60 ppm: Methoxy carbon.
-
~70-75 ppm: C3 methylene of the propyl chain (adjacent to O).
Experimental Protocol:
-
Dissolve ~10-20 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire the ¹H spectrum.
-
Acquire the ¹³C spectrum.
-
(Optional but recommended) Perform 2D NMR experiments (e.g., COSY, HSQC) to confirm assignments.
4.4. Mass Spectrometry (MS)
Expected Fragmentation:
-
Molecular Ion (M⁺): The "Nitrogen Rule" states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. The molecular ion peak is expected at m/z = 159 .[6]
-
Major Fragments: Alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) is the most common fragmentation pathway for amines.
-
Cleavage of the ethyl group from the t-amyl moiety would result in a fragment at m/z = 130 .
-
Cleavage of the entire 3-methoxypropyl chain would result in a fragment at m/z = 72 .
-
Safety, Handling, and Disposal
While a specific Safety Data Sheet (SDS) for this compound does not exist, the hazards can be inferred from similar aliphatic amines and ethers.[7][8][9][10][11]
5.1. General Hazards
-
Skin and Eye Irritation/Corrosion: Amines are basic and can cause skin irritation or severe eye damage.[8][9]
-
Inhalation: Vapors may be irritating to the respiratory tract.[7]
-
Flammability: The compound is likely a flammable liquid.[8]
5.2. Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles or a face shield.[8]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves before use.[8]
-
Skin and Body Protection: Wear a lab coat.
-
Respiratory Protection: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling vapors.[7]
5.3. Storage and Disposal
-
Storage: Store in a cool, dry, well-ventilated place away from sources of ignition and strong oxidizing agents. Keep the container tightly closed.[8]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow the product to enter drains.[7]
Conclusion
N-(3-methoxypropyl)-2-methylbutan-2-amine is a secondary amine with significant steric hindrance and an embedded ether functionality. This guide outlines its predicted physicochemical properties, including its liquid state, moderate water solubility, and basicity (pKa ~10-11). Furthermore, it provides robust, detailed protocols for the empirical validation of these properties through solubility tests, potentiometric titration, and comprehensive spectroscopic analysis (IR, NMR, MS). The predicted spectroscopic data serves as a benchmark for researchers in confirming the structure of this novel compound. Adherence to the outlined safety protocols is essential when handling this or structurally related amines.
References
-
McLaughlin, J.C. Experiment 27 - Amines and Amides. 1
-
SAFETY DATA SHEET. 7
-
Material safety data sheet sds/msds - CDH Fine Chemical.
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General Equation to Estimate the Physicochemical Properties of Aliphatic Amines - PMC.
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General Equation to Estimate the Physicochemical Properties of Aliphatic Amines | ACS Omega - ACS Publications.
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Properties of Amines and Amides Analysis | PDF - Scribd.
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Physical Properties of Amines – Solubility, Melting and Boiling Point - EMBIBE.
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SAFETY DATA SHEET - Sigma-Aldrich.
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1 - SAFETY DATA SHEET.
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3 - SAFETY DATA SHEET.
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24.10: Spectroscopy of Amines - Chemistry LibreTexts.
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Organic Nitrogen Compounds III: Secondary and Tertiary Amines - Spectroscopy Online.
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